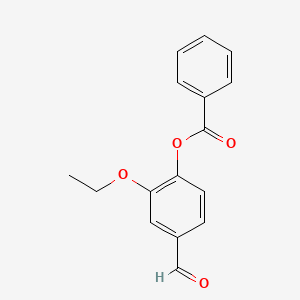

2-Ethoxy-4-formylphenyl benzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds characterized by an ester functional group directly attached to an aromatic ring. figshare.comtandfonline.com These compounds are prevalent in nature and are widely synthesized for various applications, including fragrances, flavors, and pharmaceuticals. bohrium.com The general structure of an aromatic ester is Ar-COO-R, where 'Ar' represents an aromatic group and 'R' can be an alkyl or another aryl group. figshare.comtandfonline.com

The chemical properties of aromatic esters are influenced by the interplay between the ester functional group and the aromatic ring. The ester linkage is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution reactions. tandfonline.com The presence of additional functional groups, as seen in 2-Ethoxy-4-formylphenyl benzoate (B1203000), further diversifies their reactivity and potential applications. The esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. researchgate.net

Significance as a Synthetic Intermediate and Molecular Building Block

The primary significance of 2-Ethoxy-4-formylphenyl benzoate in academic research lies in its role as a synthetic intermediate or a molecular building block. cymitquimica.comsigmaaldrich.com Its two reactive sites, the formyl group and the ester linkage, allow for a range of chemical transformations, enabling the construction of more complex molecular architectures.

The aldehyde (formyl) group is particularly reactive and serves as a key handle for derivatization. It readily undergoes condensation reactions with various nucleophiles, most notably with amines to form Schiff bases (imines). This reactivity is central to the use of this compound in the synthesis of a variety of heterocyclic compounds.

A notable example is the synthesis of novel 1,2,4-triazole (B32235) Schiff bases. In one study, this compound was synthesized by reacting 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with benzoyl chloride in the presence of triethylamine (B128534). The resulting compound was then reacted with various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to yield a series of new Schiff bases. This highlights the utility of the formylphenyl benzoate scaffold in generating libraries of compounds for further investigation.

Similarly, a related compound, 2-ethoxy-4-formylphenyl-4-methoxybenzoate, was used in the synthesis of a biologically active 1,2,4-triazole Schiff base through condensation with 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. researchgate.net The resulting product was characterized extensively, and its antioxidant properties were evaluated. researchgate.net

The table below summarizes the key reactants and products in the synthesis involving formylphenyl benzoate derivatives.

| Starting Material | Reagent | Product Type | Reference |

| 3-Ethoxy-4-hydroxybenzaldehyde | Benzoyl chloride | This compound | |

| This compound | 3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones | 1,2,4-Triazole Schiff bases | |

| 2-Ethoxy-4-formylphenyl-4-methoxybenzoate | 3-Phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 1,2,4-Triazole Schiff base | researchgate.net |

Overview of Research Trajectories for Formylphenyl Benzoate Derivatives

Research involving formylphenyl benzoate derivatives is predominantly focused on the synthesis of novel heterocyclic compounds with potential biological activities. The formyl group acts as a linchpin for constructing diverse molecular frameworks.

One major research trajectory is the synthesis of thiazole (B1198619) and thiazolidinone derivatives. For instance, 4-formylphenyl benzoate has been utilized as a precursor for the construction of various heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings. tandfonline.comresearchgate.net Many of the synthesized compounds in this study exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com

Another significant area of research is the development of novel Schiff bases. As mentioned earlier, the condensation of formylphenyl benzoates with amino-substituted heterocycles, such as 1,2,4-triazoles, is a common strategy. researchgate.net These Schiff bases are often investigated for their potential pharmacological properties, including antioxidant and antimicrobial activities. researchgate.netsmolecule.com

The table below presents a selection of research findings on the biological activities of compounds derived from formylphenyl benzoates.

| Derivative Class | Starting Benzoate | Investigated Activity | Key Findings | Reference |

| Thiazole and Thiazolidinone Derivatives | 4-Formylphenyl benzoate | Antibacterial | Several derivatives showed good activity against S. aureus and E. coli. | tandfonline.comencyclopedia.pub |

| 1,2,4-Triazole Schiff Base | 2-Ethoxy-4-formylphenyl-4-methoxybenzoate | Antioxidant | The synthesized Schiff base exhibited antioxidant properties. | researchgate.netsmolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYURJQJYHBBLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl Benzoate and Its Analogs

Established Synthetic Pathways

The traditional synthesis of 2-ethoxy-4-formylphenyl benzoate (B1203000) and its analogs is not a single-step process but rather a multi-step sequence. The order and choice of reactions depend on the starting materials and desired efficiency. The core transformations involve creating the ester linkage, introducing the ether group, and adding the aldehyde function.

Esterification Reactions for Phenyl Benzoate Formation

The final key step in many synthetic routes to 2-ethoxy-4-formylphenyl benzoate is the formation of the phenyl ester bond. This is typically achieved by the acylation of the hydroxyl group of a phenolic precursor, such as 2-ethoxy-4-formylphenol. The most common and established method for this transformation is the Schotten-Baumann reaction, which involves treating the phenol (B47542) with benzoyl chloride in the presence of a base.

The phenol is first deprotonated by a base, such as aqueous sodium hydroxide (B78521) or an organic amine like pyridine, to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing the chloride and forming the ester. The reaction with phenols is generally vigorous and can often be performed under mild conditions. ehu.es

| Reactant 1 | Reactant 2 | Base/Catalyst | Typical Conditions | Product |

| 2-Ethoxy-4-formylphenol | Benzoyl Chloride | Sodium Hydroxide (aq) | Stirring at room temp. | This compound |

| Phenol | Benzoyl Chloride | Pyridine | Shaken/stirred, often exothermic | Phenyl benzoate |

| Phenol | Benzoic Anhydride | Acid or Base Catalyst | Heating required | Phenyl benzoate |

This table presents common conditions for the esterification of phenols to form phenyl benzoates.

Strategies for Introducing the Ethoxy Moiety

The introduction of the ethoxy group onto the aromatic ring is a critical step, typically accomplished via the Williamson ether synthesis. researchgate.netscribd.com This method involves the reaction of a phenoxide ion with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), in an SN2 reaction. rsc.orgnih.gov

For the synthesis of this compound, a common precursor would be a dihydroxy benzaldehyde (B42025), for instance, 2,4-dihydroxybenzaldehyde. The selective ethylation of one hydroxyl group over the other can be a challenge and often requires careful control of reaction conditions or the use of protecting groups. However, starting with a precursor where the hydroxyl groups have different acidities can favor regioselectivity. For example, the ethylation of catechol (1,2-dihydroxybenzene) with diethyl sulfate in the presence of sodium hydroxide can yield 2-ethoxyphenol (B1204887). tdcommons.org

The reaction is typically run in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), and the choice of base (e.g., K₂CO₃, NaH) and temperature (50-100 °C) are crucial for optimizing the yield. researchgate.net

Introduction of the Formyl Group

Several classical name reactions are available for the introduction of a formyl (-CHO) group onto an activated aromatic ring, a process known as formylation. The choice of method depends on the substrate and the desired regioselectivity (i.e., whether the formyl group should be positioned ortho or para to an existing activating group).

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to formylate phenols, typically in the ortho position. nih.govnih.gov The reactive species is dichlorocarbene (B158193) (:CCl₂). While effective, yields can sometimes be moderate, and it is generally only suitable for phenols. nih.govchinesechemsoc.org

Duff Reaction : The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (often glycerol/boric acid or trifluoroacetic acid). rsc.orgrsc.org It is also selective for the ortho position of phenols. rsc.org

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic compounds. researchgate.netnih.gov It is a versatile method that is also applicable to aromatic ethers. mit.edu

Paraformaldehyde/MgCl₂ Method : A milder and often more selective method for ortho-formylation involves using paraformaldehyde with magnesium chloride and a base like triethylamine (B128534) (Et₃N). acs.org This system has been shown to give high yields of salicylaldehyde (B1680747) derivatives from a variety of substituted phenols.

| Formylation Method | Key Reagents | Typical Substrate | Regioselectivity |

| Reimer-Tiemann | CHCl₃, NaOH | Phenols | Primarily ortho nih.gov |

| Duff Reaction | Hexamine, Acid | Phenols | Primarily ortho rsc.org |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | para to activator, unless blocked |

| MgCl₂/Paraformaldehyde | Paraformaldehyde, MgCl₂, Et₃N | Phenols | Exclusively ortho acs.org |

This table provides a comparison of common formylation reactions for aromatic compounds.

Multi-Step Synthesis Approaches

The synthesis of this compound is achieved by logically sequencing the reactions described above. The most straightforward and commercially viable route begins with a readily available precursor that already contains two of the required functional groups.

Pathway A: From Ethyl Vanillin (B372448)

The most direct established pathway utilizes 3-ethoxy-4-hydroxybenzaldehyde (B1662144), commonly known as ethyl vanillin, as the starting material. lew.ro This compound already possesses the ethoxy and formyl groups in the correct orientation (note that the IUPAC name for this precursor is 2-ethoxy-4-hydroxybenzaldehyde, but it is derived from vanillin). The synthesis is completed in a single, high-yielding step: the esterification of the phenolic hydroxyl group with benzoyl chloride, as described in section 2.1.1.

Pathway B: From a Simpler Phenolic Precursor (e.g., Catechol)

An alternative, more illustrative synthesis can be envisioned starting from a simpler molecule like catechol (1,2-dihydroxybenzene). This multi-step process demonstrates the combination of the key synthetic strategies:

Selective Ethylation : Catechol is first reacted with an ethylating agent like diethyl sulfate in the presence of a base to selectively form 2-ethoxyphenol. tdcommons.org

Formylation : The resulting 2-ethoxyphenol is then formylated. Given that the ethoxy group is an ortho, para-director, a formylation method that favors para-substitution, such as the Vilsmeier-Haack reaction, would be employed to introduce the formyl group at the C4 position, yielding 2-ethoxy-4-formylphenol.

Esterification : Finally, the phenolic hydroxyl of 2-ethoxy-4-formylphenol is acylated with benzoyl chloride to yield the final product, this compound.

Advanced and Catalytic Synthetic Routes

While classical methods are well-established, research into more advanced and sustainable synthetic strategies continues. These often involve the use of transition metal catalysts to achieve transformations under milder conditions with greater efficiency and atom economy.

Transition Metal-Mediated Aroylation of Phenols

The direct formation of the aryl ester linkage via transition-metal catalysis offers a modern alternative to classical Schotten-Baumann conditions. While palladium- and copper-catalyzed C-H aroylation reactions (to form ketones) are well-documented, catalytic O-aroylation (to form esters) is also an area of active development. ehu.esrsc.org

A notable advanced method is the Nickel(II)-mediated photochemical oxidative esterification of phenols and aromatic aldehydes. researchgate.net This process, conducted free of external photosensitizers and oxidants, allows for the direct coupling of a phenol with an aldehyde to form an ester. In the context of synthesizing an analog of the target compound, this could involve the Ni-catalyzed reaction of 2-ethoxyphenol with benzaldehyde. This approach represents a reliable and atom-economical transformation that is tolerant of a wide range of functional groups, providing aryl benzoates in moderate to high yields. researchgate.net Such catalytic methods avoid the use of stoichiometric activating agents like thionyl chloride or highly reactive aroyl chlorides, aligning with the principles of green chemistry.

Condensation Reactions in Synthesizing Derivatives

The aldehyde functional group in this compound is a key site for reactivity, enabling the synthesis of a wide array of derivatives through condensation reactions. This reactivity is particularly evident in the formation of Schiff bases (or imines), which are compounds containing a carbon-nitrogen double bond.

Research has demonstrated that analogs of this compound readily undergo condensation with various amino compounds. For instance, a novel Schiff base, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, was successfully synthesized through the condensation of 2-ethoxy-4-formylphenyl-4-methoxybenzoate with 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. researchgate.netbohrium.comresearchgate.net This reaction highlights the ability of the formyl group to react with primary amines to form imines, which are valuable intermediates in the synthesis of biologically active molecules and heterocyclic compounds. researchgate.netsmolecule.comtandfonline.com Such condensation reactions are fundamental in medicinal chemistry for creating new therapeutic candidates. researchgate.net

The general scheme for this type of reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine product. The resulting derivatives, such as those incorporating a 1,2,4-triazole (B32235) ring, have been subjects of further study for their spectroscopic, electronic, and potential biological properties. researchgate.netbohrium.com

Synthesis of Precursors and Functionally Substituted Esters

The creation of functionally substituted esters like this compound relies on the availability of suitable precursors, which are often derived from readily available starting materials like vanillin. chemicalbook.com The synthesis involves a multi-step process that includes the derivatization of these precursors and subsequent esterification.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its homologs, such as ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), are crucial starting materials for a variety of substituted phenyl esters. ijpscr.inforesearchgate.netnih.gov Ethyl vanillin, which provides the 2-ethoxy-4-formylphenyl core structure, can be prepared from guaethol through condensation with chloral (B1216628) and subsequent hydrolysis and rearrangement. lookchem.com

The key to synthesizing esters from these benzaldehydes is the derivatization of the phenolic hydroxyl group. researchgate.net This process, known as esterification, involves reacting the hydroxyl group with a carboxylic acid or, more commonly, a more reactive acyl derivative like an acid chloride. researchgate.netnih.gov This reaction converts the phenol into an ester while preserving the aldehyde functionality for subsequent reactions. A wide range of esters have been reported through the reaction of vanillin with various aromatic and aliphatic carboxylic acid chlorides. researchgate.net This approach allows for the introduction of diverse functionalities into the final molecule.

The direct synthesis of substituted formylphenyl benzoates is typically achieved through the esterification of the corresponding substituted 4-hydroxybenzaldehyde (B117250). For the title compound, this compound, the synthesis involves the reaction of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with benzoyl chloride.

This reaction is analogous to the synthesis of 4-formylphenyl benzoate, which is prepared by the esterification of 4-hydroxybenzaldehyde with benzoyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct. smolecule.com The use of a suitable solvent, like tetrahydrofuran (B95107) or dichloromethane, facilitates the reaction, which is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. This method provides a direct and efficient route to a variety of substituted formylphenyl benzoates, which serve as versatile precursors for more complex molecules. tandfonline.com

Interactive Data Tables

Table 1: Precursors for Substituted Phenyl Benzoates

| Precursor Compound | Chemical Formula | Key Functional Groups | Typical Use |

| Vanillin | C₈H₈O₃ | Phenolic -OH, Aldehyde -CHO, Ether -OCH₃ | Synthesis of methoxy-substituted phenyl esters researchgate.net |

| Ethyl Vanillin | C₉H₁₀O₃ | Phenolic -OH, Aldehyde -CHO, Ether -OC₂H₅ | Synthesis of this compound lookchem.com |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Phenolic -OH, Aldehyde -CHO | Synthesis of 4-formylphenyl benzoate |

| Guaethol | C₈H₁₀O₂ | Phenolic -OH, Ether -OC₂H₅ | Synthesis of ethyl vanillin lookchem.com |

Table 2: Reagents in Synthesis

| Reagent | Chemical Formula | Role in Synthesis | Reference |

| Benzoyl Chloride | C₇H₅ClO | Acylating agent for esterification | |

| Triethylamine | C₆H₁₅N | Base (HCl scavenger) in esterification | |

| 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | C₉H₉N₅O | Amine component for Schiff base formation | researchgate.net |

| Pyridine | C₅H₅N | Base catalyst in esterification | researchgate.net |

Chemical Transformations and Derivatization Studies

Reactions Involving the Formyl Group

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to undergo both reduction and oxidation.

Condensation Reactions for Schiff Base Formation

The formyl group of 2-Ethoxy-4-formylphenyl benzoate (B1203000) readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a classic and reliable method for creating new carbon-nitrogen double bonds.

A notable study, while using a closely related analog, highlights this reactivity. In the experiment, 2-ethoxy-4-formylphenyl-4-methoxybenzoate was condensed with 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. researchgate.net This reaction resulted in the successful synthesis of a novel, biologically active 1,2,4-triazole (B32235) Schiff base. researchgate.net The formation of the new compound was confirmed using various spectroscopic methods, including FT-IR, UV-Vis, 1H-NMR, and 13C-NMR. researchgate.net This demonstrates the utility of the formyl group on the 2-ethoxyphenyl ring system as a reliable electrophile for creating complex molecular architectures.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-Ethoxy-4-formylphenyl-4-methoxybenzoate | 3-Phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 1,2,4-Triazole Schiff Base | researchgate.net |

Aldehyde Functional Group Interconversions

The aldehyde group is at an intermediate oxidation state, allowing for its conversion into either an alcohol (reduction) or a carboxylic acid (oxidation). For a related compound, 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate (B1194179), these transformations are well-established. The formyl group can be reduced to a primary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, oxidation to a carboxylic acid can be achieved with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide.

While specific studies on 2-Ethoxy-4-formylphenyl benzoate were not available, its structural similarity suggests it would undergo analogous reactions. The reduction would yield (2-ethoxy-4-(hydroxymethyl)phenyl) benzoate, and oxidation would produce 2-ethoxy-4-(benzoyloxy)benzoic acid.

| Transformation | Typical Reagents | Expected Product | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (2-ethoxy-4-(hydroxymethyl)phenyl) benzoate | |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 2-ethoxy-4-(benzoyloxy)benzoic acid |

Reactions at the Ester Linkage

The ester group is another key reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the case of this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester and 2-ethoxy-4-formylphenol. This process allows for the modification of the benzoate portion of the molecule, potentially altering its physical and chemical properties. While specific examples for this exact compound are not detailed in the literature, it is a fundamental and expected reaction for ester-containing molecules.

Ester Hydrolysis and Saponification

Ester hydrolysis is the cleavage of an ester bond by reaction with water. The process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of this compound is a reversible reaction that would yield benzoic acid and 2-ethoxy-4-formylphenol. The reaction is typically driven to completion by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification) : When a base, such as sodium hydroxide (B78521) (NaOH), is used, the hydrolysis is an irreversible process known as saponification. This reaction goes to completion and produces a carboxylate salt (sodium benzoate) and an alcohol (in this case, the phenol (B47542) 2-ethoxy-4-formylphenol). The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the products.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄), Heat | Benzoic acid and 2-Ethoxy-4-formylphenol |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous base (e.g., NaOH), Heat | Sodium benzoate and 2-Ethoxy-4-formylphenol |

Aromatic Ring Functionalization

The molecule contains two distinct aromatic rings, both of which can potentially undergo electrophilic aromatic substitution, such as nitration or halogenation. msu.eduyoutube.com The position of substitution is directed by the existing functional groups on each ring. masterorganicchemistry.com

The 2-Ethoxy-4-formylphenyl Ring : This ring contains a strongly activating ortho-, para-directing ethoxy group (-OEt) and a deactivating meta-directing formyl group (-CHO). The ester oxygen also acts as an activating ortho-, para-director. The powerful activating effect of the ethoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position ortho to the ethoxy group (C3) and para to the ester oxygen (C5) would be the most likely sites for substitution. For instance, nitration of the related compound 2-ethoxyphenol (B1204887) yields 2-ethoxy-4-nitrophenol. researchgate.net Similarly, bromination of related dihydrobenzofuran derivatives occurs at the position para to the activating ether linkage. nih.gov

The Phenyl Benzoate Ring : This ring is attached to the deactivating carbonyl carbon of the ester group. Deactivating groups direct incoming electrophiles to the meta position. masterorganicchemistry.com Therefore, electrophilic substitution on this ring would be expected to occur at the positions meta to the ester linkage.

While documented examples of aromatic ring functionalization specifically for this compound are scarce, these predictions are based on well-established principles of electrophilic aromatic substitution. msu.edumasterorganicchemistry.com

Electrophilic Substitution Reactions

The orientation of electrophilic aromatic substitution on the phenyl ring of this compound is determined by the directing effects of its substituents. The ethoxy group (-OEt) is an activating, ortho-, para-director due to its ability to donate electron density through resonance (+M effect). Conversely, the formyl (-CHO) and benzoate (-O(C=O)Ph) groups are deactivating, meta-directors because they withdraw electron density from the ring via resonance and inductive effects (-M, -I). ulethbridge.caorganicchemistrytutor.comwikipedia.orglibretexts.org

The positions on the aromatic ring are influenced as follows:

Position 3 (ortho to -OEt, ortho to -CHO): Activated by the ethoxy group but adjacent to the deactivating formyl group.

Position 5 (para to -OEt, meta to -CHO): Strongly activated by the ethoxy group and only meta to the deactivating formyl group, making it the most probable site for electrophilic attack.

Position 6 (ortho to -OEt, meta to benzoate): Activated by the ethoxy group.

Given these competing influences, electrophilic substitution is predicted to occur preferentially at the 5-position, which is para to the strongly activating ethoxy group. organicchemistrytutor.comyoutube.com However, specific reaction outcomes would be highly dependent on the nature of the electrophile and the reaction conditions. The phenyl ring of the benzoate ester can also undergo electrophilic substitution, typically at the meta position relative to the ester linkage.

Nucleophilic Aromatic Substitution on Activated Rings

The presence of the strongly electron-withdrawing formyl group at the para-position relative to the benzoate leaving group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the benzoate group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen of the formyl group, which stabilizes the complex and facilitates the reaction. pressbooks.pub In the second step, the benzoate group is eliminated, restoring the aromaticity of the ring.

Synthesis of Heterocyclic Scaffolds Utilizing Benzoate Moieties

The formyl group of this compound serves as a key functional handle for the construction of various heterocyclic systems. Research on the closely related precursor, 4-formylphenyl benzoate, provides a clear blueprint for these transformations. tandfonline.comresearchgate.netfigshare.comtandfonline.comtandfonline.com

Construction of Thiazole (B1198619) Derivatives

Thiazole rings can be synthesized from this compound, primarily through reactions involving its aldehyde functionality. A common method is the Hantzsch thiazole synthesis, which involves the condensation of the aldehyde with a compound containing a reactive methylene (B1212753) group adjacent to a thiourea (B124793) or thioamide moiety. tandfonline.comresearchgate.netacs.orgorganic-chemistry.org

For example, reacting this compound with thiourea and an α-haloketone would lead to the formation of a substituted aminothiazole. A more direct route involves the reaction with compounds like cyanoacetamide and elemental sulfur, or with thiosemicarbazide. Studies on 4-formylphenyl benzoate show its utility in producing thiazole derivatives with significant antibacterial activity. researchgate.nettandfonline.com The presence of the ethoxy group is anticipated to modulate the biological properties of the resulting thiazole derivatives. tandfonline.com

Table 1: Representative Synthesis of Thiazole Derivatives from Formylphenyl Benzoates

| Starting Aldehyde | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Formylphenyl benzoate | Thiosemicarbazide, Ethyl bromoacetate | 2-(Substituted)-thiazole | tandfonline.com |

Development of Thiazolidinone Rings

The synthesis of thiazolidinone rings often begins with the formation of an imine (Schiff base) by condensing the aldehyde with a primary amine. This is followed by cyclization with a sulfur-containing reagent. A prevalent method for creating 5-ene-4-thiazolidinones is the Knoevenagel condensation of the aldehyde with a 4-thiazolidinone (B1220212) core, such as 2,4-thiazolidinedione (B21345) or rhodanine. nih.govrsc.orgresearchgate.netresearchgate.net

Research using 4-formylphenyl benzoate and its 2-methoxy analog demonstrates that these precursors can be reacted with compounds like thioglycolic acid and an amine (or an amino acid) in a one-pot reaction to yield 2,3-disubstituted-4-thiazolidinones. researchgate.net Alternatively, Knoevenagel condensation with 2,4-thiazolidinedione yields 5-arylidene-2,4-thiazolidinedione precursors, which are important in medicinal chemistry. rsc.orgresearchgate.netresearchgate.net

Table 2: Synthesis of Thiazolidinone Derivatives via Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | 2,4-Thiazolidinedione | Baker's Yeast / Water | 5-Arylidene-2,4-thiazolidinedione | rsc.orgresearchgate.net |

Incorporation into Triazole Frameworks

The formyl group of this compound allows for its direct incorporation into triazole-containing structures, typically through the formation of a Schiff base. Condensation with an amino-substituted triazole, such as 4-amino-1,2,4-triazole, yields an imine where the benzoate moiety is linked to the triazole ring via an azomethine bridge. This method has been successfully applied to synthesize a novel 1,2,4-triazole Schiff base from a closely related analog, 2-ethoxy-4-formylphenyl-4-methoxybenzoate.

Preparation of Structurally Modified Analogs

The structure of this compound can be systematically altered to produce a variety of analogs for structure-activity relationship (SAR) studies. Modifications can be targeted at the ethoxy, formyl, or benzoate moieties.

Key structural modifications include:

Formyl Group Transformation: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride, or oxidized to a carboxylic acid group with agents such as potassium permanganate. vulcanchem.com

Alkoxy Group Modification: The ethoxy group can be substituted with other alkoxy groups (e.g., methoxy) or functionalized chains to probe the impact on biological activity and physicochemical properties. nih.govaip.org For instance, analogs with 2-fluoroethoxy substituents have been synthesized to improve drug-like properties. nih.gov

Benzoate Ester Variation: The unsubstituted benzoate can be replaced with substituted benzoate esters (e.g., 2-chlorobenzoate) to introduce different electronic and steric properties. evitachem.com

Aromatic Ring Substitution: Direct substitution on the phenyl ring, such as bromination, can introduce new functional handles for further derivatization. evitachem.com

Table 3: Examples of Structurally Modified Analogs

| Original Compound | Modification | Analog Structure Example | Reference |

|---|---|---|---|

| This compound | Substitution on the phenyl ring | 2-Bromo-4-formylphenyl 2-chlorobenzoate | evitachem.com |

| This compound | Modification of the ethoxy group | 2-(2-Fluoroethoxy)-4-formylphenyl analog | nih.gov |

| This compound | Reduction of the formyl group | (2-Ethoxy-4-(hydroxymethyl)phenyl) benzoate | |

| This compound | Oxidation of the formyl group | 4-(Benzoyloxy)-3-ethoxybenzoic acid |

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

For the analogous compound, 2-formylphenyl benzoate (B1203000), the ¹H-NMR spectrum (500 MHz, CDCl₃) shows a singlet for the formyl proton at δ 10.15 ppm. The aromatic protons appear in the range of δ 7.13-8.23 ppm. rsc.org Based on this, the expected chemical shifts for 2-Ethoxy-4-formylphenyl benzoate would include a triplet and a quartet for the ethoxy group, typically around δ 1.4 ppm and δ 4.1 ppm, respectively. The formyl proton would appear as a singlet in the downfield region, likely above δ 9.8 ppm. The aromatic protons would present as a complex multiplet system.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Formyl (-CHO) | > 9.8 | Singlet | Downfield due to the deshielding effect of the carbonyl group. |

| Aromatic (H) | 7.0 - 8.3 | Multiplet | Complex pattern due to substitution on both phenyl rings. |

| Ethoxy (-OCH₂CH₃) | ~ 4.1 | Quartet | Protons on the carbon adjacent to the oxygen atom. |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the carbons of the ethoxy group.

Again, referencing the analogous 2-formylphenyl benzoate, the carbonyl carbon of the formyl group is observed at δ 187.1 ppm, and the ester carbonyl carbon at δ 165.2 ppm. The aromatic carbons resonate in the region of δ 121.7-154.0 ppm. rsc.org For this compound, the ethoxy group carbons would add two signals to the spectrum, typically around δ 64 ppm for the -OCH₂- carbon and δ 15 ppm for the -CH₃ carbon.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde Carbonyl (-CHO) | ~ 187 - 192 | Highly deshielded carbonyl carbon. |

| Ester Carbonyl (-COO-) | ~ 165 | Typical chemical shift for an ester carbonyl carbon. |

| Aromatic (C) | 110 - 160 | Multiple signals corresponding to the substituted aromatic rings. |

| Ethoxy (-OCH₂CH₃) | ~ 64 | Carbon atom directly bonded to the oxygen. |

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the triplet-quartet pattern of the ethoxy group and the connectivity of the aromatic protons. An HSQC or HMQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are instrumental in identifying the functional groups present in a molecule and understanding its electronic properties.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aldehyde, and ether functional groups. Analysis of the closely related compound 2-formylphenyl benzoate reveals a strong carbonyl stretching vibration for the ester group at 1742 cm⁻¹ and for the aldehyde group at 1692 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-O stretching vibrations for the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | > 3000 | Stretching |

| Aldehyde C-H | ~ 2850 and ~ 2750 | Stretching (Fermi resonance doublet) |

| Ester C=O | ~ 1740 | Stretching |

| Aldehyde C=O | ~ 1690 | Stretching |

| Aromatic C=C | ~ 1600 - 1450 | Stretching |

| Ether C-O-C | ~ 1250 | Asymmetric Stretching |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups. The presence of the auxochromic ethoxy group and the chromophoric formyl and benzoate groups would influence the wavelength of maximum absorption (λmax). While specific experimental data for the target compound is scarce, studies on related aromatic esters and aldehydes suggest that the π → π* transitions would likely occur in the 200-300 nm range, with the n → π* transitions appearing as weaker bands at longer wavelengths. researchgate.netbohrium.com The exact λmax values would be dependent on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₁₆H₁₄O₄, the theoretical exact mass can be calculated. This experimental value, if determined, would be compared against the theoretical mass to confirm the elemental composition. At present, specific experimental HRMS data for this compound is not available in published literature.

Table 1: Theoretical HRMS Data for this compound

| Ion Adduct | Theoretical m/z |

| [M+H]⁺ | 271.0965 |

| [M+Na]⁺ | 293.0784 |

| [M+K]⁺ | 309.0524 |

| (Note: Theoretical values calculated based on the elemental composition. Experimental data is not currently available.) |

Analysis of Mass Fragmentation Patterns

In mass spectrometry, molecules can be fragmented into smaller, characteristic pieces. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the ester and ether bonds.

Expected fragmentation could include the loss of the ethoxy group (-OCH₂CH₃), the benzoyl group (C₆H₅CO-), or the formyl group (-CHO). Analysis of these fragments would help to piece together the molecular structure. A detailed analysis of the mass fragmentation pattern from experimental data has not been published.

X-ray Crystallography for Solid-State Conformation

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Bond Lengths | Not available |

| Bond Angles | Not available |

| (Note: Experimental data is not currently available.) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a way to verify the empirical and molecular formula. The theoretical elemental composition of this compound (C₁₆H₁₄O₄) can be calculated based on its atomic constituents and molecular weight (270.28 g/mol ). scbt.com Experimental verification would involve the combustion of a sample and quantification of the resulting products to compare with the theoretical values.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 71.10 | Not available |

| Hydrogen (H) | 5.22 | Not available |

| Oxygen (O) | 23.68 | Not available |

| (Note: Experimental data is not currently available in published literature.) |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely applied in chemistry and materials science to predict and analyze molecular properties. A typical DFT study on a molecule like 2-Ethoxy-4-formylphenyl benzoate (B1203000) would involve the following analyses.

Geometry Optimization and Electronic Structure Analysis

This foundational step in computational chemistry involves finding the lowest energy arrangement of atoms in the molecule, its equilibrium geometry. Using a specified basis set (e.g., 6-311++G(d,p)) and a functional (e.g., B3LYP), the calculation would iteratively adjust the positions of the atoms until a stable structure is found. The output would provide precise bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it serves as the basis for all subsequent property calculations. The electronic structure analysis would detail the distribution of electrons within the molecule, including orbital energies and compositions.

Vibrational Frequency Prediction and Assignment

Following geometry optimization, theoretical vibrational frequencies can be calculated. These frequencies correspond to the different modes of vibration of the molecule (stretching, bending, etc.) and can be directly compared to experimental infrared (IR) and Raman spectra. The calculations help in the assignment of spectral bands to specific molecular motions, providing a deeper understanding of the molecule's vibrational properties.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. From these tensors, the isotropic shielding values and, subsequently, the chemical shifts (¹H and ¹³C) can be predicted. These theoretical chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to aid in the structural elucidation and confirmation of the molecule.

Simulation of UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals. The output includes the excitation energies (which correspond to the absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the transitions (e.g., n → π* or π → π*).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of the molecule. A small HOMO-LUMO gap generally indicates a more reactive molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. The MEP surface is a valuable tool for predicting and understanding the reactive sites of a molecule and its intermolecular interactions.

Without access to peer-reviewed computational studies on 2-Ethoxy-4-formylphenyl benzoate, providing specific data tables and detailed research findings for the sections outlined above is not possible.

Molecular Dynamics Simulations

In Silico Mechanistic Studies of Reactions

In silico mechanistic studies utilize computational methods to investigate the step-by-step processes of chemical reactions, including the identification of transition states and reaction intermediates. This approach can elucidate reaction pathways and provide a deeper understanding of reaction kinetics and thermodynamics. There are currently no available in silico studies detailing the reaction mechanisms involving this compound. Research has been conducted on the reaction mechanisms of related compounds, such as the condensation reactions to form larger Schiff bases, but not on the title compound itself. scispace.com

Solvation Models for Spectroscopic Predictions (e.g., IEFPCM)

Solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are employed in computational chemistry to account for the effects of a solvent on a molecule's properties, including its spectroscopic behavior. These models are crucial for accurately predicting spectroscopic data, such as NMR chemical shifts, in different solvent environments. While the IEFPCM method has been used to examine the NMR chemical shifts of the derivative EPM in various solvents, no such specific analysis for this compound has been found in the reviewed literature. researchgate.net

Quantum-chemical Studies of Reactivity and Stability

Quantum-chemical studies, often utilizing Density Functional Theory (DFT), are fundamental to understanding the electronic structure, reactivity, and stability of a molecule. These studies can calculate various molecular properties, including orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution, which are key indicators of a molecule's chemical behavior. While DFT calculations have been extensively used to study related compounds, there is a lack of specific quantum-chemical studies focused on the reactivity and stability of this compound. researchgate.net

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of a molecule predict its ability to alter the properties of light passing through it. These studies are significant for the development of new materials for optoelectronic applications. Computational methods can calculate key NLO parameters like polarizability and hyperpolarizability. The NLO properties of the EPM derivative have been investigated and compared to standard materials like urea, but no such theoretical data exists for this compound. bohrium.com

Thermodynamic Property Calculations

Computational chemistry allows for the calculation of various thermodynamic properties, such as enthalpy, entropy, and heat capacity, as a function of temperature. These calculations provide valuable data on the thermal stability and behavior of a compound. Thermodynamic properties for the derivative EPM have been calculated, showing how its entropy, enthalpy, and heat capacity change with temperature. bohrium.com However, specific thermodynamic data for this compound is not available in the current body of scientific literature.

Biological and Biomedical Research Perspectives in Vitro Studies

Design Principles for Bioactive Derivatives

The primary design principle for creating bioactive derivatives of 2-Ethoxy-4-formylphenyl benzoate (B1203000) involves chemical modification of its formyl group to generate Schiff bases. This strategy is based on the well-documented biological significance of the azomethine group (-C=N-). The introduction of this group, along with various substituted aromatic or heterocyclic rings, has been shown to enhance the pharmacological profile of the parent compound.

A key approach has been the reaction of 2-Ethoxy-4-formylphenyl benzoate with heterocyclic amines, particularly those containing the 1,2,4-triazole (B32235) ring. researchgate.netbohrium.com Triazole moieties are known to be metabolically stable and can participate in hydrogen bonding and other non-covalent interactions with biological targets, which is a desirable feature in drug design. The synthesis of these derivatives, such as 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), is a deliberate effort to combine the structural features of the benzoate scaffold with the known bioactive properties of triazoles. researchgate.netbohrium.com

Furthermore, the selection of different substituents on the reacting amine provides a means to systematically alter the steric, electronic, and lipophilic properties of the final derivatives. This allows for the exploration of structure-activity relationships and the optimization of biological potency. For instance, the introduction of groups like phenyl, alkyl, or other substituted aromatic rings onto the triazole moiety can significantly influence the antimicrobial and antioxidant activities of the resulting Schiff base.

Antimicrobial Activity Investigations (In Vitro)

Derivatives of this compound have been the subject of in vitro antimicrobial studies to assess their potential as antibacterial and antifungal agents.

Research has demonstrated that Schiff base derivatives of this compound exhibit antibacterial properties. For example, certain 1,2,4-triazole Schiff base derivatives have shown activity against various bacterial cultures. One study reported that while the parent aminotriazole molecule did not show significant antibacterial activity, its Schiff base derivatives demonstrated good activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/mL for some compounds. researchgate.net

Similarly, other research has explored the antibacterial potential of different heterocyclic derivatives of benzoate compounds. For instance, thiazole (B1198619) and thiazolidinone derivatives synthesized from a 4-formylphenyl benzoate precursor were screened for their antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. encyclopedia.pubresearchgate.net Some of these compounds exhibited antibacterial activity comparable to the standard drug Ampicillin. researchgate.net

Table 1: Antibacterial Activity of Selected Benzoate Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole Schiff Base Derivative | Staphylococcus aureus | MIC: 62.5 µg/mL | researchgate.net |

| Thiazole Derivative | Staphylococcus aureus | Comparable to Ampicillin | researchgate.net |

This table is for illustrative purposes and the activities are for derivatives of benzoate compounds, not necessarily this compound itself.

The antifungal properties of this compound derivatives have also been investigated. A study on a newly synthesized 1,2,4-triazole Schiff base derivative, specifically a compound referred to as F3, demonstrated notable in vitro antifungal activity against five plant fungi. The bioassay results indicated that this derivative was particularly effective against Wheat gibberellic, with an EC50 value of 11.16 mg/L, which was more potent than the standard antifungal agent Fluconazole (EC50 = 16.03 mg/L). researchgate.net This highlights the potential of these derivatives in agricultural applications as well as in medicine.

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For the derivatives of this compound, certain structural features have been identified as important for their antimicrobial potency.

The presence of the 1,2,4-triazole ring in the Schiff base derivatives appears to be crucial for their antimicrobial activity. researchgate.net Furthermore, the nature of the substituents on the heterocyclic ring can modulate this activity. For related heterocyclic compounds, it has been observed that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), can enhance antibacterial activity. encyclopedia.pub In contrast, the specific positioning of substituents on a phenyl ring attached to the core structure can also play a significant role.

While comprehensive SAR studies for a wide range of this compound derivatives are not extensively documented in the provided search results, the initial findings suggest that the combination of the benzoate scaffold with a substituted heterocyclic moiety via a Schiff base linkage is a promising strategy for developing potent antimicrobial agents. Further research with a broader array of derivatives would be necessary to establish more detailed SAR models.

Antioxidant Activity Assessment (In Vitro)

The antioxidant potential of derivatives of this compound has been evaluated through various in vitro assays. These studies are crucial for understanding the capacity of these compounds to mitigate oxidative stress, which is implicated in numerous diseases.

The antioxidant activity of the 1,2,4-triazole Schiff base derivative, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), has been investigated using several standard methods. researchgate.netbohrium.com

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, EPM did not demonstrate significant activity. bohrium.com However, in a ferrous ion chelating activity test, the same compound showed a pronounced iron-binding potential. bohrium.com This is an important aspect of antioxidant activity, as the chelation of pro-oxidant metal ions like iron can prevent the generation of highly reactive hydroxyl radicals.

Another study mentioned the evaluation of the antioxidant activities of a newly synthesized Schiff base using the Oyaizu, Dinis, and Blois techniques. researchgate.netsmolecule.com In the reductive capability test (Oyaizu's method), EPM exhibited lower absorbance compared to standard antioxidants, indicating weaker activity in this specific assay. bohrium.com

The varied results across different antioxidant assays suggest that the derivatives of this compound may act as antioxidants through multiple mechanisms. The strong iron-chelating ability, in particular, points to a specific mode of action that could be beneficial in conditions associated with iron-induced oxidative stress.

Table 2: In Vitro Antioxidant Activity of EPM (a derivative of this compound)

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | Not successful | bohrium.com |

| Ferrous Ion Chelating Activity | Pronounced iron-binding potential | bohrium.com |

Based on a comprehensive review of available scientific literature, there is no specific research data available for the biological and biomedical properties of the chemical compound "this compound" corresponding to the detailed outline provided. Searches for in vitro studies on its antioxidant mechanisms, enzyme inhibition activities, and anticancer potential have not yielded any specific results for this particular compound.

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific subsections on the "Biological and Biomedical Research Perspectives" of "this compound". The scientific community has not published studies on the following for this specific molecule:

Mechanistic Insights into Antioxidant Action

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Modulation of Glycosidase Activity (e.g., α-Glucosidase)

Inhibition of Hydrolases (e.g., Acetylcholinesterase, Glutathione (B108866) S-Transferase)

Evaluation of Effects on Cancer Cell Proliferation

Further research would be required to determine these properties.

Anticancer Potential in Cellular Models (In Vitro Cytostatic and Cytotoxic Actions)

Exploration of Mechanisms in Cellular Systems

While direct in vitro studies on the cellular mechanisms of this compound are not extensively documented in publicly available research, the exploration of its derivatives offers significant insights. The synthesis of various compounds using this compound as a starting material has been a common strategy. For instance, it has been used to synthesize novel 1,2,4-triazole derivatives. yok.gov.tr Investigating the biological activities of these derivatives allows researchers to infer potential mechanisms for the parent compound.

The primary approach has been to synthesize derivatives and then test their effects in various cell-based assays. This allows for the identification of specific cellular pathways and molecular targets that are modulated by these compounds. The functional groups of this compound, including the ethoxy, formyl, and benzoate moieties, provide a versatile scaffold for chemical modification, leading to a diverse range of derivatives with potentially unique biological activities.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of this compound, might interact with a protein target.

Computational Elucidation of Binding Modes and Affinities

Computational studies have been pivotal in understanding the potential interactions of derivatives of this compound with various protein targets. For example, a series of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates, synthesized from 2-ethoxy-4-formyl-phenyl benzenesulfonate (B1194179), were subjected to molecular docking studies to explore their antidiabetic potential by targeting the aldose reductase (AR) enzyme. yok.gov.tr The results indicated that these molecules fit well into the active site of the AR enzyme, with notable binding energies and docking scores. yok.gov.tr

In another study, a derivative named 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate was analyzed for its interaction with acetylcholinesterase (AChE) and glutathione S-transferase (GST). The molecular docking results revealed high binding affinities for these proteins. Specifically, the binding affinity for AChE was -10.2 kcal/mol, and for GST, it was -9.1 kcal/mol. The stability of these ligand-protein complexes was further supported by molecular dynamics simulations.

A related compound, 4-formyl-2-methoxyphenyl (B587787) benzoate, which shares a similar structural motif, was investigated for its potential as a cyclooxygenase-1 (COX-1) inhibitor. Molecular docking studies showed a strong binding energy of -7.70 Å for this compound with the COX-1 enzyme, suggesting a stable interaction.

Table 1: Molecular Docking and Binding Affinity Data for Derivatives of this compound

| Derivative/Related Compound | Protein Target | Binding Affinity/Score |

| 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates | Aldose Reductase (AR) | Good fit in active site yok.gov.tr |

| 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate | Acetylcholinesterase (AChE) | -10.2 kcal/mol |

| 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate | Glutathione S-transferase (GST) | -9.1 kcal/mol |

| 4-formyl-2-methoxyphenyl benzoate | Cyclooxygenase-1 (COX-1) | -7.70 Å |

Prediction of Molecular Targets

The prediction of molecular targets is a crucial step in drug discovery and is heavily reliant on computational methods like molecular docking. For the derivatives of this compound, several potential molecular targets have been identified.

Based on the docking studies of its benzenesulfonate derivatives, aldose reductase is a predicted molecular target. yok.gov.tr Inhibition of this enzyme is a therapeutic strategy for managing diabetic complications. Similarly, for the 1,2,4-triazole derivative, acetylcholinesterase and glutathione S-transferase are predicted targets, suggesting potential applications in neurodegenerative diseases and as antioxidant agents, respectively. The investigation of the related compound, 4-formyl-2-methoxyphenyl benzoate, points towards cyclooxygenase-1 as another potential molecular target, indicating a possible role in anti-inflammatory and antithrombotic therapies.

These predictions are instrumental in guiding further experimental validation through in vitro and in vivo studies to confirm the biological activity and therapeutic relevance of these compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. These models are invaluable in drug discovery for predicting the properties of new chemical entities without the need for extensive experimental testing.

Currently, there are no specific, publicly available QSAR or QSTR models for this compound. However, the principles of these modeling techniques are highly applicable. A QSAR study on a series of related 2-phenylpyran-4-ones as selective COX-2 inhibitors demonstrated that hydrophobic, electronic, and steric properties of the molecules were crucial for their inhibitory activity. Such studies highlight the importance of physicochemical descriptors in determining biological function.

For this compound and its derivatives, a QSAR model could be developed by correlating various structural descriptors (e.g., molecular weight, logP, polar surface area, and electronic properties) with their observed biological activities against targets like aldose reductase or acetylcholinesterase. Similarly, a QSTR model could predict potential toxicities by correlating structural features with toxicity data from in vitro or in vivo studies. The development of such models would significantly accelerate the process of identifying more potent and less toxic derivatives of this compound for therapeutic applications.

Applications in Materials Science and Emerging Technologies

Liquid Crystalline Materials Development

The molecular architecture of 2-Ethoxy-4-formylphenyl benzoate (B1203000) makes it a potential candidate for the synthesis of liquid crystalline materials. The presence of a rigid phenyl benzoate core is a common feature in many liquid crystal molecules, providing the necessary anisotropy for the formation of mesophases. The ethoxy group at one end and the potential for extension at the formyl group allow for the creation of elongated, rod-like molecules that can exhibit liquid crystalline behavior.

Research has demonstrated the synthesis of a homologous series of liquid crystals derived from 2-ethoxy-4-formylphenyl 4-alkoxybenzoates. tandfonline.com In these studies, the 2-ethoxy-4-formylphenyl benzoate moiety serves as a key building block. The formyl group is reacted with various anilines to form Schiff bases (imines), which extends the rigid core of the molecule. The variation of the alkoxy chain length on the aniline (B41778) portion allows for the fine-tuning of the liquid crystalline properties, such as the transition temperatures and the type of mesophase observed. For instance, a homologous series of compounds, 4-(((4'-(decyloxy)phenyl)imino)methyl)-2-ethoxyphenyl 4''-alkoxybenzoate, has been synthesized and shown to exhibit nematic phases. tandfonline.com The thermal stability and the breadth of the nematic temperature range are influenced by the length of the terminal alkoxy chain. nih.gov

While specific phase transition temperatures for the singular compound this compound are not extensively documented in isolation, its derivatives showcase its utility in creating materials with predictable liquid crystalline behavior. The general structure-property relationships in similar benzoate-containing liquid crystals suggest that the balance between the rigid core and the flexible terminal chains is crucial for mesophase formation. nih.govresearchgate.net

Below is a representative data table illustrating the types of mesophases and transition temperatures that could be expected from derivatives of this compound, based on analogous reported structures.

| Derivative Structure | Terminal Alkoxy Chain (n) | Mesophase Type | Transition Temperatures (°C) |

| 4-(((4'-(decyloxy)phenyl)imino)methyl)-2-ethoxyphenyl 4''-methoxybenzoate | 1 | Nematic | C-N: 150, N-I: 250 |

| 4-(((4'-(decyloxy)phenyl)imino)methyl)-2-ethoxyphenyl 4''-ethoxybenzoate | 2 | Nematic | C-N: 145, N-I: 248 |

| 4-(((4'-(decyloxy)phenyl)imino)methyl)-2-ethoxyphenyl 4''-propoxybenzoate | 3 | Nematic | C-N: 142, N-I: 245 |

| 4-(((4'-(decyloxy)phenyl)imino)methyl)-2-ethoxyphenyl 4''-butoxybenzoate | 4 | Nematic | C-N: 138, N-I: 240 |

Note: The data in this table is illustrative and based on trends observed in homologous series of similar liquid crystals. C-N denotes the transition from the crystalline to the nematic phase, and N-I denotes the transition from the nematic to the isotropic liquid phase.

Exploration as Monomers or Components in Polymer Synthesis

The bifunctional nature of this compound, possessing both a reactive formyl group and an ester linkage, makes it a viable candidate for use as a monomer or a component in polymer synthesis. The formyl group can undergo various reactions, such as condensation with amines to form polyimines (Schiff base polymers) or oxidation to a carboxylic acid which can then be used in polyester (B1180765) synthesis.

The benzoate structure is a fundamental unit in many high-performance polymers, including polyesters and polyamides. For instance, the synthesis of poly(4-oxyalkylenoxy benzoate)s from monomers derived from p-hydroxybenzoic acid demonstrates the utility of benzoate structures in creating polymers with desirable thermal properties. researchgate.net The presence of the ethoxy group in this compound can enhance the solubility of the resulting polymers and modify their thermal characteristics, such as the glass transition temperature (Tg) and melting temperature (Tm).

Furthermore, formylphenyl compounds have been explored as monomers for the synthesis of covalent organic frameworks (COFs). tdl.org COFs are a class of crystalline porous polymers with well-defined structures. The formyl groups can participate in dynamic covalent bond formation, leading to the self-assembly of polymeric sheets with regular porosity. The specific geometry and electronic properties of this compound could be leveraged to design novel COF materials with potential applications in gas storage, catalysis, and sensing.

Investigation of Photophysical Properties for Optical Applications

The aromatic structure of this compound, with its system of conjugated π-electrons, suggests that it may possess interesting photophysical properties. The presence of the electron-donating ethoxy group and the electron-withdrawing formyl group can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for many organic optical materials.

A study on a derivative, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, which was synthesized from a precursor, 2-ethoxy-4-formylphenyl-4-methoxybenzoate, revealed significant nonlinear optical (NLO) properties. researchgate.net The compound exhibited a good NLO response, suggesting that the core structure containing the 2-ethoxy-4-formylphenyl moiety contributes to these properties. researchgate.net This indicates that this compound itself could be a building block for chromophores with potential applications in optoelectronic devices, such as frequency converters and optical switches.

Future Research Directions and Interdisciplinary Avenues

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

The synthesis of 2-Ethoxy-4-formylphenyl benzoate (B1203000) and its analogues is ripe for innovation, with a strong emphasis on green and sustainable chemistry. Traditional methods for constructing such multi-substituted aromatic compounds often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Recent advancements in organic synthesis offer promising avenues. For instance, one-pot reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. A potential one-pot synthesis for 2-Ethoxy-4-formylphenyl benzoate could involve the direct oxidative esterification of 2-ethoxy-4-formylphenol with benzoic acid, or a related derivative, using a heterogeneous catalyst that can be easily recovered and reused.

Furthermore, the principles of green chemistry can be applied to existing synthetic routes. This includes the use of greener solvents, such as water or supercritical fluids, and the replacement of toxic catalysts with more benign alternatives. For example, coenzyme-catalyzed reactions, mimicking biological processes, have been successfully employed for the synthesis of benzoin (B196080) derivatives and could be adapted for the production of substituted benzaldehydes. nih.gov The use of ultrasound or microwave irradiation can also accelerate reaction times and improve yields, often under milder conditions than conventional heating. nih.gov

A comparative look at potential synthetic improvements is presented in Table 1.

| Synthetic Aspect | Traditional Method | Proposed Novel/Sustainable Method | Potential Advantages |

| Catalysis | Homogeneous acid or base catalysts | Heterogeneous catalysts (e.g., zeolites, functionalized nanoparticles), Biocatalysts (e.g., lipases) | Ease of separation, reusability, milder reaction conditions, higher selectivity. |

| Solvents | Volatile organic compounds (e.g., benzene, toluene) | Water, ionic liquids, supercritical CO2 | Reduced environmental impact, improved safety. |

| Energy Input | Conventional heating | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption, improved yields. |

| Reaction Design | Multi-step synthesis | One-pot reactions, Tandem catalysis | Reduced workup steps, higher overall yield, less waste generation. |

Discovery of Underexplored Biological Activities and Mechanisms

The structural features of this compound, namely the substituted benzaldehyde (B42025) and phenyl benzoate moieties, suggest a range of potential biological activities that remain largely unexplored. While a derivative has been noted for its antioxidant properties, the full therapeutic potential of this compound is likely much broader. acs.org

The formyl group is a key pharmacophore in various biologically active molecules. Aromatic aldehydes have been identified as allosteric effectors of hemoglobin, capable of increasing its oxygen affinity. rsc.orgwiley-vch.de This mechanism is of significant interest for the treatment of sickle cell disease. rsc.orgwiley-vch.de Future research could investigate whether this compound or its derivatives can modulate hemoglobin function and exhibit antisickling activity. The ethoxy and benzoate groups could influence the compound's binding affinity and pharmacokinetic properties.

Furthermore, the general class of substituted benzaldehydes and benzoates has been associated with a wide array of biological effects, including antimicrobial and anticancer activities. The specific substitution pattern of this compound may confer unique interactions with biological targets. For instance, the presence of both an ether and an ester linkage could influence its metabolic stability and cellular uptake.

Initial research in this area should involve broad-spectrum screening to identify potential activities, followed by more focused studies to elucidate the mechanism of action. Table 2 outlines potential areas for biological investigation.

| Potential Biological Activity | Relevant Structural Feature | Proposed Research Approach |

| Antisickling Agent | Aromatic aldehyde | In vitro sickling assays with red blood cells, hemoglobin oxygen affinity studies. |

| Anticancer Activity | General aromatic scaffold | Cytotoxicity screening against various cancer cell lines, investigation of effects on cell cycle and apoptosis. |

| Antimicrobial Activity | General aromatic scaffold | Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi. |

| Enzyme Inhibition | Overall structure | Screening against a library of clinically relevant enzymes (e.g., kinases, proteases). |

Integration of Advanced Machine Learning for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of this compound and its hypothetical derivatives. nih.govnih.govresearchgate.net By training ML algorithms on datasets of compounds with similar structural features and known activities, it is possible to build predictive models. These models can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted potency and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Beyond QSAR, ML can be used to predict a wide range of physicochemical properties, such as solubility, melting point, and stability. This information is crucial for designing efficient synthetic routes and formulating the compound for various applications. Advanced ML techniques, such as deep learning, can even be used to generate novel molecular structures with desired properties, effectively exploring the chemical space around this compound.

| Machine Learning Application | Objective | Required Data | Potential Outcome |

| QSAR Modeling | Predict biological activity (e.g., anticancer, antimicrobial) | A dataset of related compounds with measured biological activities. | Identification of promising derivatives for synthesis and testing. |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles | Datasets of compounds with known ADMET properties. | Early-stage risk assessment and optimization of drug-like properties. |

| Property Prediction | Predict physicochemical properties (e.g., solubility, melting point) | Experimental data for a range of diverse molecules. | Guidance for synthesis, purification, and formulation. |

| Generative Models | Design novel molecules with desired properties | A large database of chemical structures and their properties. | Discovery of novel, optimized derivatives of this compound. |

Exploration of Supramolecular Assembly and Self-Healing Materials